

Commercial Suppliers and Technical Guide for Boc-3-(1-naphthyl)-L-alanine

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Compound of Interest

Compound Name: Boc-3-(1-naphthyl)-L-alanine

Cat. No.: B558729

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and application of **Boc-3-(1-naphthyl)-L-alanine**. This key building block is instrumental in the fields of peptide synthesis and drug development, particularly in the creation of therapeutics for oncology and neurological disorders.^[1] This guide offers a consolidated resource for researchers, featuring a summary of commercial suppliers, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an overview of a relevant biological signaling pathway.

Commercial Availability and Specifications

Boc-3-(1-naphthyl)-L-alanine is available from a range of commercial suppliers. The following table summarizes the key quantitative data for this compound, facilitating easy comparison for procurement and experimental planning.

Supplier	Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Additional Notes
Chem-Impex	≥ 99% (HPLC)	C ₁₈ H ₂₁ NO ₄	315.36	55447-00-2	White to off-white powder.
CP Lab Safety	min 99%	C ₁₈ H ₂₁ NO ₄	315.36	55447-00-2	
MyBioSource	Research Grade	C ₁₈ H ₂₁ NO ₄	315.37	55447-00-2	For research use only.
Aapptec Peptides	C ₁₈ H ₂₁ NO ₄	55447-00-2			
Aralez Bio	55447-00-2	L-enantiomer.			

Experimental Protocols

The incorporation of **Boc-3-(1-naphthyl)-L-alanine** into a peptide sequence via Boc-SPPS requires careful attention to the coupling step due to the steric hindrance posed by the bulky naphthyl side chain. The following protocols provide a detailed methodology for its successful integration into a growing peptide chain.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Boc-3-(1-naphthyl)-L-alanine

This protocol outlines the manual Boc-SPPS procedure for coupling **Boc-3-(1-naphthyl)-L-alanine** to a resin-bound peptide. The use of HBTU as a coupling agent is recommended for sterically hindered amino acids.^[2]

Materials:

- **Boc-3-(1-naphthyl)-L-alanine**
- Peptide-resin with a free N-terminal amine
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[3]
- Kaiser test kit
- Fritted reaction vessel

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
 - Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20 minutes.
 - Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then IPA (2x) followed by DCM (2x).[4]
- Neutralization:
 - Wash the resin with 10% DIEA in DCM (2 x 2 minutes).
 - Wash the resin with DCM (3x).
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve **Boc-3-(1-naphthyl)-L-alanine** (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF. HOBt (2.0 equivalents) can be added to minimize racemization.[3]

- Add DIEA (4.0 equivalents) to the amino acid solution to initiate activation. Mix for 1-2 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance of the naphthyl group, a longer coupling time or double coupling may be necessary.^[5]
- Monitoring the Coupling Reaction:
 - Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), repeat the coupling step.
- Washing: Wash the resin with DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Materials:

- Peptide-resin
- Anhydrous Hydrogen Fluoride (HF)
- Anisole (scavenger)
- Cold diethyl ether
- Acetonitrile
- Water
- Lyophilizer

Procedure:

- Preparation: Dry the peptide-resin thoroughly under vacuum.
- HF Cleavage:
 - Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
 - Place the dried peptide-resin in the HF reaction vessel.
 - Add anisole (as a scavenger, typically 1 mL per 100 mg of peptide-resin).
 - Cool the vessel to -5 to 0°C.
 - Carefully condense anhydrous HF into the vessel.
 - Stir the mixture at 0°C for 1 hour.
- Peptide Precipitation and Washing:
 - Evaporate the HF under a stream of nitrogen or under vacuum.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecules.
- Extraction and Lyophilization:
 - Dissolve the crude peptide in an aqueous acetonitrile solution (e.g., 50% acetonitrile in water with 0.1% TFA).
 - Lyophilize the solution to obtain the purified peptide as a white powder.

Protocol 3: Purification of the Naphthylalanine-Containing Peptide by HPLC

This protocol provides a general method for the purification of the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

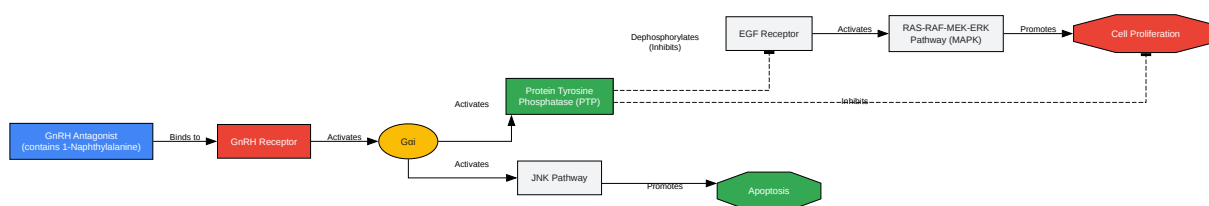
- Crude peptide
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- RP-HPLC system with a C18 column
- Fraction collector
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
- HPLC Separation:
 - Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
 - Inject the peptide solution onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate appropriate for the column size.
 - Monitor the elution profile at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Signaling Pathway

Peptides incorporating 3-(1-naphthyl)-L-alanine are utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[6][7] These antagonists have direct anti-proliferative effects on certain cancer cells by modulating specific signaling pathways.[8][9][10][11] The following diagram illustrates the signaling pathway of a GnRH antagonist in a cancer cell.



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Caption: GnRH antagonist signaling pathway in cancer cells.

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